Erythromycin D

Description

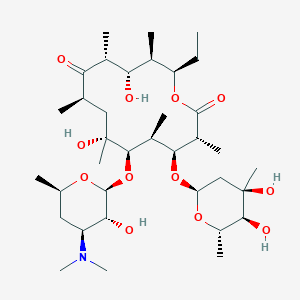

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C36H65NO12 |

|---|---|

Molecular Weight |

703.9 g/mol |

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C36H65NO12/c1-13-25-19(4)28(39)20(5)27(38)17(2)15-36(10,44)32(49-34-29(40)24(37(11)12)14-18(3)45-34)21(6)30(22(7)33(42)47-25)48-26-16-35(9,43)31(41)23(8)46-26/h17-26,28-32,34,39-41,43-44H,13-16H2,1-12H3/t17-,18-,19+,20+,21+,22-,23+,24+,25-,26+,28+,29-,30+,31+,32-,34+,35-,36-/m1/s1 |

InChI Key |

CLQUUOKNEOQBSW-KEGKUKQHSA-N |

SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C |

Isomeric SMILES |

CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Erythromycin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) D, a key precursor in the biosynthesis of the clinically significant antibiotic Erythromycin A, holds considerable interest for researchers in natural product chemistry and antibiotic development. Produced by the soil bacterium Saccharopolyspora erythraea, the isolation and purification of Erythromycin D from fermentation broths present a significant challenge due to its close structural similarity to other erythromycin congeners. This technical guide provides a comprehensive overview of the discovery of erythromycins, the biosynthetic pathway leading to this compound, detailed experimental protocols for its isolation and purification, and a summary of its physicochemical properties.

Introduction: The Dawn of Macrolides

The story of erythromycin began in 1949 when Filipino scientist Abelardo B. Aguilar collected soil samples from the Iloilo province of the Philippines. These samples were sent to his employer, Eli Lilly and Company, where a research team led by J. M. McGuire successfully isolated a new antibiotic substance in 1952 from a strain of Streptomyces erythreus (later reclassified as Saccharopolyspora erythraea). This new compound, named erythromycin, demonstrated potent activity against a broad spectrum of Gram-positive bacteria and became a vital alternative for patients with penicillin allergies.

Initial studies of the fermentation products revealed a complex of closely related compounds, designated as Erythromycins A, B, C, and D. Erythromycin A was identified as the major and most active component. Subsequent research elucidated the biosynthetic relationships between these congeners, establishing this compound as a crucial intermediate in the pathway to Erythromycin A.

The Biosynthetic Pathway of this compound

This compound is a 14-membered macrolide antibiotic synthesized through a complex enzymatic assembly line. The core of its structure is formed by a polyketide synthase (PKS) machinery. Following the creation of the macrolactone ring, a series of post-PKS modifications, including glycosylation and hydroxylation, occur to yield the final erythromycin variants.

This compound serves as a critical branch-point intermediate in the biosynthetic cascade. It can be converted into either Erythromycin B or Erythromycin C through the action of specific enzymes, which are then further processed to yield Erythromycin A.

The key enzymatic conversions involving this compound are:

-

Hydroxylation: The enzyme EryK, a cytochrome P450 hydroxylase, catalyzes the hydroxylation of this compound at the C-12 position to produce Erythromycin C.

-

Methylation: The enzyme EryG, a methyltransferase, is responsible for the methylation of the mycarose (B1676882) sugar moiety of Erythromycin C to produce Erythromycin A.

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from a complex fermentation broth is a multi-step process that leverages the physicochemical properties of the molecule. The following is a representative protocol synthesized from established methods for macrolide purification.

Fermentation of Saccharopolyspora erythraea

A high-yield strain of Saccharopolyspora erythraea is cultured in a suitable fermentation medium under optimized conditions to promote the production of erythromycins.

Protocol:

-

Inoculum Preparation: A seed culture of S. erythraea is prepared by inoculating a suitable seed medium and incubating at 28-30°C for 48-72 hours with agitation.

-

Production Fermentation: The production fermenter containing a rich medium (e.g., containing soybean meal, starch, glucose, and mineral salts) is inoculated with the seed culture.

-

Incubation: The fermentation is carried out at 28-30°C with controlled aeration and agitation for 7-10 days. The pH is maintained between 6.5 and 7.5.

-

Monitoring: The production of erythromycins is monitored periodically using analytical techniques such as HPLC.

Extraction of the Erythromycin Complex

The first step in purification is to extract the erythromycin congeners from the fermentation broth.

Protocol:

-

Mycelial Separation: The fermentation broth is centrifuged or filtered to remove the mycelial biomass.

-

pH Adjustment: The pH of the clarified broth is adjusted to 8.5-9.5 with a suitable base (e.g., NaOH) to ensure the erythromycins are in their free base form, which is more soluble in organic solvents.

-

Solvent Extraction: The alkalinized broth is extracted multiple times with a water-immiscible organic solvent such as amyl acetate, butyl acetate, or chloroform (B151607). The organic phases are then pooled.

-

Back Extraction: The erythromycin complex is back-extracted from the organic solvent into an acidic aqueous solution (pH 4.5-5.5). This step helps to remove non-basic impurities.

-

Concentration: The acidic aqueous extract is then pH-adjusted back to alkaline conditions, and the erythromycins are re-extracted into an organic solvent. The solvent is then evaporated under reduced pressure to yield a crude erythromycin complex.

Chromatographic Separation of this compound

The separation of this compound from the other congeners is the most critical and challenging step. Preparative chromatography is the method of choice.

Protocol:

-

Column Preparation: A silica (B1680970) gel column is packed and equilibrated with a non-polar solvent system.

-

Sample Loading: The crude erythromycin complex is dissolved in a minimal amount of the mobile phase and loaded onto the column.

-

Elution: A gradient elution is performed, starting with a non-polar mobile phase and gradually increasing the polarity. A typical solvent system could be a gradient of methanol (B129727) in chloroform or a more complex mixture like diisopropyl ether-methanol-ammonia.

-

Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Pooling and Concentration: Fractions enriched in this compound are pooled, and the solvent is removed under vacuum to yield purified this compound.

Purity Assessment

The purity of the isolated this compound is assessed using analytical HPLC.

Protocol:

-

HPLC System: A reversed-phase C18 column is typically used.

-

Mobile Phase: A buffered mobile phase at a slightly alkaline pH (e.g., pH 8-9) with an organic modifier like acetonitrile (B52724) or methanol is employed.

-

Detection: UV detection at around 215 nm is commonly used.

-

Quantification: The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Quantitative Data

Specific quantitative data for the production of this compound is not widely available in the public domain, as industrial production focuses on maximizing the yield of the final product, Erythromycin A. However, based on laboratory-scale fermentations, the following estimations can be made.

| Parameter | Value | Reference |

| Total Erythromycin Titer | 1-5 g/L | General literature on S. erythraea fermentation |

| This compound Proportion | 5-15% of total erythromycins | Estimated from biosynthetic pathway studies |

| Post-Purification Yield | Highly variable, dependent on the efficiency of the chromatographic separation | N/A |

| Achievable Purity | >95% | Based on analytical separation capabilities |

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₃₆H₆₅NO₁₂ |

| Molecular Weight | 703.9 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Not well-documented, likely similar to other erythromycins (~135-140°C with decomposition) |

| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, acetone, and chloroform. |

| pKa | ~8.8 (for the dimethylamino group) |

Conclusion

This compound remains a molecule of significant scientific interest due to its central role in the biosynthesis of one of the world's most important antibiotics. While its isolation presents challenges, a combination of optimized fermentation, solvent extraction, and meticulous chromatographic separation can yield this valuable precursor in a pure form. Further research into strain development to accumulate this compound and the optimization of downstream processing protocols will be crucial for facilitating more in-depth studies of this and other macrolide antibiotics. This guide provides a foundational framework for researchers and professionals engaged in the discovery, development, and production of these vital therapeutic agents.

An In-depth Technical Guide to the Erythromycin D Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065), a macrolide antibiotic produced by the soil bacterium Saccharopolyspora erythraea, has been a cornerstone of clinical medicine for decades. The intricate biosynthetic pathway leading to its various forms, including the key intermediate Erythromycin D, is a testament to the complex enzymatic machinery evolved in microorganisms. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic and enzymatic components, quantitative kinetic data, and the regulatory networks that govern its production. Furthermore, it offers detailed experimental protocols for the study of this pathway and visualizes complex processes through logical diagrams, serving as a vital resource for researchers in natural product biosynthesis, metabolic engineering, and drug development.

Introduction

The biosynthesis of erythromycin is a multi-step process that begins with the creation of a polyketide core, followed by a series of post-polyketide modifications, including hydroxylation and glycosylation. This compound is a crucial intermediate in this pathway, representing the first glycosylated macrolactone that is subsequently converted to the more clinically prevalent Erythromycin A. Understanding the intricacies of the this compound biosynthetic pathway is paramount for efforts aimed at yield improvement through metabolic engineering and the generation of novel macrolide analogues with enhanced therapeutic properties.

This guide will systematically dissect the biosynthetic cascade, from the precursor molecules to the formation of this compound, with a focus on the core enzymatic players, their kinetics, and the regulatory circuits that control their expression and activity.

The Core Biosynthetic Pathway

The synthesis of this compound can be conceptually divided into three main stages:

-

Assembly of the 6-deoxyerythronolide B (6-dEB) macrocycle: This is carried out by a large, modular polyketide synthase (PKS) complex known as 6-deoxyerythronolide B synthase (DEBS).

-

Hydroxylation of 6-dEB: The macrolide core is hydroxylated at the C-6 position to form erythronolide B (EB).

-

Glycosylation of Erythronolide B: Two deoxy sugars, L-mycarose and D-desosamine, are synthesized and sequentially attached to the erythronolide B core, ultimately forming this compound.

6-Deoxyerythronolide B (6-dEB) Synthesis

The formation of the 14-membered macrolactone ring of 6-dEB is catalyzed by the DEBS complex, a Type I modular PKS.[1][2] The DEBS complex is encoded by the eryA gene cluster and consists of three large multifunctional proteins: DEBS1, DEBS2, and DEBS3.[3][4] Each protein contains two modules, and each module is responsible for one cycle of polyketide chain elongation.[1][2]

The synthesis is initiated with a propionyl-CoA starter unit, followed by six successive condensations with methylmalonyl-CoA extender units.[5][6] Each module within the DEBS complex contains a set of enzymatic domains that catalyze specific reactions, including acyltransferase (AT), ketosynthase (KS), acyl carrier protein (ACP), ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains.[1][5] The final step in 6-dEB synthesis is the release and cyclization of the linear polyketide chain, catalyzed by a thioesterase (TE) domain located at the C-terminus of DEBS3.[1]

Post-PKS Modifications to form this compound

Following the synthesis of 6-dEB, a series of tailoring reactions occur to generate this compound. These modifications are catalyzed by enzymes encoded by genes flanking the eryA cluster.

-

C-6 Hydroxylation: The enzyme 6-deoxyerythronolide B hydroxylase, encoded by the eryF gene, catalyzes the stereospecific hydroxylation of 6-dEB at the C-6 position to yield erythronolide B (EB).[7][8][9] This is a critical step that prepares the macrolide for glycosylation.

-

First Glycosylation: The deoxy sugar L-mycarose is attached to the C-3 hydroxyl group of erythronolide B. This reaction is catalyzed by the glycosyltransferase EryBV.[7] The biosynthesis of the activated sugar donor, TDP-L-mycarose, involves several enzymes encoded by the eryB gene cluster.[2][10] The product of this step is 3-O-α-mycarosylerythronolide B (MEB).

-

Second Glycosylation: The second deoxy sugar, D-desosamine, is transferred to the C-5 hydroxyl group of MEB. This step is catalyzed by the glycosyltransferase EryCIII, in conjunction with its activating partner EryCII.[7][11] The biosynthesis of the sugar donor, TDP-D-desosamine, is governed by enzymes encoded by the eryC gene cluster.[2][10] The resulting molecule is This compound .

The overall biosynthetic pathway from the precursors to this compound is depicted in the following diagram:

Quantitative Data

A thorough understanding of the this compound biosynthetic pathway necessitates the analysis of quantitative data, including enzyme kinetics and production yields. This information is critical for identifying rate-limiting steps and for developing strategies for metabolic engineering.

Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for key enzymes in the this compound biosynthetic pathway.

| Enzyme | Substrate(s) | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference(s) |

| DEBS (complete) | (2S)-methylmalonyl-CoA | 24 | 0.5 | 347 | [12] |

| DEBS 1 + TE | (2S)-methylmalonyl-CoA | 24 | 3.4 | 2361 | [12] |

| EryF (SaEryF) | 6-deoxyerythronolide B | 13.7 | - | - | [10] |

| EryF (AcEryF) | 6-deoxyerythronolide B | 17.4 | - | - | [10] |

| EryF (AeEryF) | 6-deoxyerythronolide B | 19.4 | - | - | [10] |

| EryK | This compound | - | - | 1200-1900 fold preference over Erythromycin B | [13][14] |

Erythromycin Production Yields

The production of erythromycin is influenced by various factors, including the strain of Saccharopolyspora erythraea, fermentation conditions, and genetic modifications.

| Strain / Condition | Product | Titer (mg/L) | Reference(s) |

| S. erythraea MTCC 1103 (bagasse medium) | Erythromycin | 512 | [2] |

| S. erythraea HL3168 E3 (ΔeryG) | Erythromycin C | 2480 | [15] |

| S. erythraea HL3168 E3 (ΔeryK) | Erythromycin B | 1700 | [15] |

| S. erythraea HL3168 E3 (ΔeryG, ΔeryK) | This compound | 2150 | [15] |

| Engineered S. erythraea E3-CS with ammonium (B1175870) sulfate (B86663) supplementation | Erythromycin | 1125.66 | [5] |

| S. erythraea::vhb (genetically engineered) | Erythromycin | ~70% increase over parent strain | [16] |

| S. erythraea NRRL2338 with RelA overexpression | Erythromycin | ~200% increase | [5] |

| S. erythraea with bldD deletion | Erythromycin | 7-fold decrease | [1][2][15] |

Regulatory Network

The biosynthesis of erythromycin is tightly regulated at the transcriptional level. A key player in this regulation is the BldD protein, a global developmental regulator in actinomycetes.[1][2][15]

The Role of BldD

In Saccharopolyspora erythraea, the ery gene cluster surprisingly lacks a pathway-specific regulatory gene.[1][2][15] Instead, the expression of the entire cluster is positively regulated by BldD.[1][2][15] BldD binds to the promoter regions of all five major transcriptional units within the ery cluster.[1][2][15] Deletion of the bldD gene leads to a significant decrease in erythromycin production.[1][2][15]

Upstream Regulation of BldD

The activity of BldD itself is modulated by a complex interplay of upstream signals, linking nutrient availability and cellular stress to antibiotic production.

-

PhoP: The phosphate-sensing response regulator PhoP directly binds to the promoter of the bldD gene, thereby regulating its transcription.[1]

-

Acetyl Phosphate (B84403) (AcP): Under conditions of nitrogen stress, acetyl phosphate accumulates and leads to the acetylation of BldD at a specific lysine (B10760008) residue (K11). This acetylation impairs the ability of BldD to bind to DNA, thus influencing its regulatory activity.

-

c-di-GMP: The secondary messenger cyclic dimeric GMP (c-di-GMP) has been shown to enhance the binding of BldD to the promoters of the ery genes, thereby activating their transcription.

The regulatory cascade controlling erythromycin biosynthesis is illustrated in the following diagram:

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the this compound biosynthetic pathway.

Expression and Purification of His-tagged EryK

This protocol describes the overexpression of the C-12 hydroxylase EryK in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli BL21(DE3) cells harboring the pET expression vector with the His-tagged eryK gene.

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF.

-

Wash Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole.

-

Elution Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole.

-

Ni-NTA agarose (B213101) resin.

Procedure:

-

Expression:

-

Inoculate a 10 mL LB starter culture with a single colony of the expression strain and grow overnight at 37°C.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

-

Purification:

-

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Equilibrate the Ni-NTA resin with Lysis Buffer.

-

Load the clarified supernatant onto the equilibrated column.

-

Wash the column with 10 column volumes of Wash Buffer.

-

Elute the His-tagged EryK protein with 5 column volumes of Elution Buffer.

-

Analyze the fractions by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against a suitable storage buffer.

-

In Vitro Enzyme Assay for EryF (C6-Hydroxylase)

This protocol outlines a method to determine the enzymatic activity of EryF by monitoring the conversion of 6-dEB to erythronolide B.[10]

Materials:

-

Purified EryF protein.

-

Spinach ferredoxin and ferredoxin-NADP+ reductase (FNR).

-

NADPH.

-

Glucose-6-phosphate and glucose-6-phosphate dehydrogenase (for NADPH regeneration).

-

6-deoxyerythronolide B (substrate).

-

Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.5.

-

Ethyl acetate.

-

Methanol.

-

HPLC system with a C18 column.

Procedure:

-

Prepare a reaction mixture containing Reaction Buffer, spinach ferredoxin, FNR, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADPH.

-

Add the purified EryF enzyme to the reaction mixture.

-

Initiate the reaction by adding the substrate, 6-dEB, to a final concentration of 100 µM.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by extracting the mixture three times with an equal volume of ethyl acetate.

-

Pool the organic layers and evaporate to dryness under vacuum.

-

Resuspend the residue in a known volume of methanol.

-

Analyze the sample by HPLC to quantify the amount of erythronolide B produced.

A Metabolic Engineering Workflow for Enhanced Erythromycin Production

The Design-Build-Test-Learn (DBTL) cycle is a systematic approach to metabolic engineering for improving the production of desired compounds.[5]

Conclusion

The this compound biosynthetic pathway is a highly complex and tightly regulated process that has been the subject of intensive research for many years. This guide has provided a detailed overview of the key enzymatic steps, the genes that encode them, the quantitative aspects of the pathway, and the intricate regulatory network that governs its operation. The experimental protocols and visual diagrams presented herein are intended to serve as a practical resource for researchers seeking to further unravel the complexities of erythromycin biosynthesis and to apply this knowledge for the development of improved production strains and novel macrolide antibiotics. Continued investigation into the kinetics of the tailoring enzymes and the upstream signaling pathways will undoubtedly open new avenues for the rational engineering of this important biosynthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. A key developmental regulator controls the synthesis of the antibiotic erythromycin in Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genetic Modulation of the Overexpression of Tailoring Genes eryK and eryG Leading to the Improvement of Erythromycin A Purity and Production in Saccharopolyspora erythraea Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing erythromycin production in Saccharopolyspora erythraea through rational engineering and fermentation refinement: A Design-Build-Test-Learn approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Lykke-Andersen Lab [labs.biology.ucsd.edu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Structure of the Glycosyltransferase EryCIII in Complex with its Activating P450 Homologue EryCII - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Knocking out of tailoring genes eryK and eryG in an industrial erythromycin-producing strain of Saccharopolyspora erythraea leading to overproduction of erythromycin B, C and D at different conversion ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic Engineering Strategies Based on Secondary Messengers (p)ppGpp and C-di-GMP To Increase Erythromycin Yield in Saccharopolyspora erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A meet-up of acetyl phosphate and c-di-GMP modulates BldD activity for development and antibiotic production - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure of Erythromycin D

This guide provides a comprehensive overview of the chemical structure, properties, and biological context of Erythromycin (B1671065) D for researchers, scientists, and drug development professionals. While Erythromycin A is the most clinically significant and widely studied compound in this macrolide family, this document consolidates the available technical information on Erythromycin D.

Core Chemical Structure and Properties

This compound is a macrolide antibiotic and a natural product of the bacterium Saccharopolyspora erythraea. It belongs to the erythromycin family, which is characterized by a 14-membered macrocyclic lactone ring glycosidically linked to one or more deoxy sugars.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₆H₆₅NO₁₂ | --INVALID-LINK-- |

| Molecular Weight | 703.9 g/mol | --INVALID-LINK-- |

| IUPAC Name | (3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | --INVALID-LINK-- |

| CAS Number | 33442-56-7 | --INVALID-LINK-- |

| Antibacterial Activity | Approximately half the activity of Erythromycin A | --INVALID-LINK-- |

The core structure of this compound, like other erythromycins, consists of the aglycone erythronolide D, to which two sugar moieties are attached: L-mycarose and D-desosamine. The key structural difference between this compound and the more common Erythromycin B lies in the hydroxylation at the C-12 position of the macrolactone ring, which is absent in this compound.

Spectroscopic Data and Characterization

Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) specifically for this compound is limited. Characterization is often performed in the context of analyzing mixtures of erythromycins produced during fermentation. However, based on the known structure, the following characteristic spectral features would be expected:

Table 2: Expected Spectroscopic Features of this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the macrolide ring protons, the two sugar moieties (L-mycarose and D-desosamine), numerous methyl groups, and hydroxyl protons. The absence of a proton at the C-12 position would differentiate it from Erythromycin B. |

| ¹³C NMR | Resonances for the carbonyl carbons of the lactone and ketone, carbons of the sugar units, and the numerous aliphatic carbons of the macrolide ring. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (703.9 g/mol ). Fragmentation patterns would likely involve the loss of the sugar moieties. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl (O-H), carbonyl (C=O) of the lactone and ketone, and C-O stretching vibrations. |

Biosynthesis and Relationship to Other Erythromycins

This compound is a key intermediate in the biosynthetic pathway of other erythromycins within Saccharopolyspora erythraea. Understanding this pathway is crucial for its potential isolation and production.

Caption: Biosynthetic pathway of erythromycins.

This diagram illustrates that this compound is a precursor to both Erythromycin B and C through methylation and hydroxylation, respectively. These are then further converted to Erythromycin A.[1]

Mechanism of Action and Signaling Pathways

The mechanism of action for all erythromycins, including this compound, is the inhibition of bacterial protein synthesis.[2][3][4][5][6][7][8] This is achieved by binding to the 50S subunit of the bacterial ribosome, which prevents the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting peptide chain elongation.[3][4][5][9]

Caption: Mechanism of action of this compound.

While the primary antibacterial mechanism is well-understood for the erythromycin class, specific signaling pathways affected by this compound that might differ from Erythromycin A due to its structural variations have not been extensively studied.

Experimental Protocols

Detailed and validated experimental protocols specifically for the isolation, purification, and synthesis of this compound are not widely available in peer-reviewed literature. The general approach for isolating erythromycins from Saccharopolyspora erythraea fermentation broth involves the following steps:

Caption: General workflow for erythromycin isolation.

Researchers aiming to work with pure this compound would likely need to develop and validate their own separation protocols, leveraging techniques such as high-performance liquid chromatography (HPLC) to resolve the different erythromycin analogues present in the fermentation extract.

Conclusion

This compound is a structurally significant member of the erythromycin family, serving as a key biosynthetic precursor to other, more abundant and active forms. While its chemical structure and general mechanism of action are understood within the context of macrolide antibiotics, a significant gap exists in the public domain regarding detailed experimental protocols and comprehensive spectroscopic data specifically for this compound. Further research is warranted to fully characterize this compound and explore any unique biological activities it may possess.

References

- 1. Industrial Catalytic Production Process of Erythromycin | MDPI [mdpi.com]

- 2. What is the mechanism of Erythromycin? [synapse.patsnap.com]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ERYTHROMYCIN (PD002345, ULGZDMOVFRHVEP-RWJQBGPGSA-N) [probes-drugs.org]

- 6. youtube.com [youtube.com]

- 7. laboratorynotes.com [laboratorynotes.com]

- 8. What is the mechanism of Erythromycin stinoprate? [synapse.patsnap.com]

- 9. Erythromycin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Erythromycin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) D is a macrolide antibiotic and a minor component of the erythromycin complex produced by the bacterium Saccharopolyspora erythraea. While less abundant and studied than its counterpart, Erythromycin A, understanding the distinct physical and chemical properties of Erythromycin D is crucial for comprehensive research, drug development, and quality control in pharmaceutical manufacturing. This technical guide provides a detailed overview of the core physical and chemical characteristics of this compound, supported by experimental protocols and data presented for clarity and comparative analysis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from the closely related and well-characterized Erythromycin A to provide representative experimental methodologies.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are essential for its handling, formulation, and analysis.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₆H₆₅NO₁₂ | N/A |

| Molecular Weight | 703.9 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Melting Point | Data not available for this compound. For Erythromycin A: 135-140 °C, resolidifies and melts again at 190-193 °C.[1][2] | N/A |

| pKa | Data not available for this compound. For Erythromycin A: 8.8.[1][3] | N/A |

| Optical Rotation | Data not available for this compound. For Erythromycin A: [α]D²⁵ -78° (c=1.99 in ethanol).[1] | N/A |

Table 2: Solubility Profile of this compound (based on Erythromycin A)

| Solvent | Solubility | Source |

| Water | Very slightly soluble (~2 mg/mL).[1] | N/A |

| Ethanol | Freely soluble.[1] Approximately 30 mg/mL.[4] | N/A |

| Methanol | Freely soluble.[5] | N/A |

| Acetone | Freely soluble.[1] | N/A |

| Chloroform | Freely soluble.[1] | N/A |

| Acetonitrile (B52724) | Freely soluble.[1] | N/A |

| Ethyl Acetate (B1210297) | Freely soluble.[1] | N/A |

| Diethyl Ether | Moderately soluble.[1] | N/A |

| Dimethyl Sulfoxide (DMSO) | Soluble (~15 mg/mL).[4] | N/A |

| Dimethylformamide (DMF) | Soluble (~15 mg/mL).[4] | N/A |

Experimental Protocols

Detailed methodologies are critical for the accurate determination of the physicochemical properties of erythromycins. The following sections outline protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for the analysis of erythromycin and its related substances. A stability-indicating HPLC method is crucial for resolving this compound from other analogs and degradation products.[6]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile, methanol, 0.2 M ammonium (B1175870) acetate, and water (e.g., 45:10:10:35 v/v/v/v), with the pH adjusted to 7.0.[6]

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Column Temperature: 70 °C.

-

Detection: UV at 215 nm.

-

Injection Volume: 20-50 µL.

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration.

-

Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase. If necessary, sonicate to ensure complete dissolution.

-

Filtration: Filter both standard and sample solutions through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural confirmation of macrolide antibiotics.

Sample Preparation:

-

Dissolution: Dissolve approximately 40 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[7]

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR).[7]

-

Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.[7]

Data Acquisition (Representative Parameters for a 400 MHz spectrometer):

-

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.[7]

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.[7]

-

Mass Spectrometry (MS) for Molecular Weight Determination and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique for the identification and quantification of erythromycins.

LC-MS/MS Conditions:

-

Chromatographic Separation: Utilize an HPLC system with a C8 or C18 column. A suitable mobile phase could be a gradient of acetonitrile and water with additives like ammonium acetate and acetic acid to improve ionization.[8][9]

-

Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.[8][10]

-

Ionization Mode: Positive ion mode is typically employed for erythromycins, as they readily form protonated molecules [M+H]⁺.

-

MS/MS Analysis: For structural confirmation, tandem mass spectrometry (MS/MS) can be performed. The protonated molecule is selected as the precursor ion and fragmented to produce a characteristic product ion spectrum.

Spectral Data

The following spectral data, based on Erythromycin A, are representative of the macrolide class and provide a basis for the analysis of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of erythromycin exhibits characteristic absorption bands corresponding to its functional groups.

-

~3450 cm⁻¹: A broad band indicative of hydroxyl (-OH) and amino (-NH) groups.[11]

-

~1740 cm⁻¹ and ~1720 cm⁻¹: Strong absorption bands corresponding to the carbonyl groups of the ester and ketone, respectively.[11]

-

~1480-1340 cm⁻¹: Strong bands associated with methyl and methylene (B1212753) group vibrations.[11]

UV-Vis Spectroscopy

Erythromycin exhibits a characteristic UV absorption maximum.

-

λmax: Approximately 280-285 nm in a neutral or slightly acidic solution.[1][11][12] This absorption is attributed to the ketone carbonyl group. The absorption maximum can shift to around 289 nm in a more acidic solution.[11]

Mass Spectrometry

In positive ion electrospray mass spectrometry, this compound is expected to show a prominent protonated molecule.

-

[M+H]⁺: For this compound (C₃₆H₆₅NO₁₂), the expected m/z for the protonated molecule is approximately 704.46.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would lead to characteristic fragmentation patterns, including the loss of the sugar moieties.

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.

The drug binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of protein synthesis. This prevents the growing polypeptide chain from moving from the A-site to the P-site, ultimately halting protein production and leading to a bacteriostatic effect.

Conclusion

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, supplemented with detailed experimental protocols for its analysis. While specific quantitative data for this compound remains limited in the public domain, the information and methodologies presented, drawing upon the well-characterized Erythromycin A, offer a robust framework for researchers, scientists, and drug development professionals. The provided tables, protocols, and diagrams serve as a valuable resource for guiding further research and application of this macrolide antibiotic.

References

- 1. Erythromycin [drugfuture.com]

- 2. Erythromycin (A, B, C), CAS No. 114-07-8 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jfda-online.com [jfda-online.com]

The Biological Activity of Erythromycin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin (B1671065) D is a macrolide antibiotic and a minor component of the erythromycin complex produced by the bacterium Saccharopolyspora erythraea. While Erythromycin A is the most clinically prevalent and potent component, Erythromycin D exhibits notable biological activity. This document provides a comprehensive overview of the known biological properties of this compound, with a focus on its antimicrobial activity, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data on its in vitro efficacy are presented to facilitate comparative analysis.

Introduction

The erythromycins are a group of closely related macrolide antibiotics that includes Erythromycin A, B, C, and D.[1] Among these, Erythromycin A is the most abundant and clinically significant.[1] However, understanding the biological profile of the other components, such as this compound, is crucial for a comprehensive grasp of the structure-activity relationships within this antibiotic class. This compound demonstrates a broad spectrum of activity, primarily against Gram-positive bacteria, although it is generally less potent than Erythromycin A.[2]

Mechanism of Action

This compound, like other macrolides, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[] The molecule diffuses through the bacterial cell membrane and binds to the 50S subunit of the bacterial ribosome.[] This binding event interferes with the translocation step of protein synthesis, specifically preventing the movement of peptidyl-tRNA from the A-site to the P-site on the ribosome. This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication. At higher concentrations, erythromycin can be bactericidal.[4]

Figure 1: Mechanism of action of this compound.

Antimicrobial Spectrum and Potency

The in vitro antibacterial activity of this compound has been evaluated against a range of microorganisms. Generally, its activity is most pronounced against Gram-positive bacteria, with limited efficacy against Gram-negative species.[2] Studies have shown that this compound possesses approximately half the antibacterial potency of Erythromycin A.[2]

Data Presentation

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains as reported in the literature.

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 6538P | 0.39 |

| Staphylococcus aureus | MB 278 | 0.78 |

| Staphylococcus epidermidis | MB 166 | 0.39 |

| Streptococcus pyogenes | ATCC 8668 | 0.05 |

| Streptococcus faecalis | MB 13 | 1.56 |

| Bacillus subtilis | ATCC 6633 | 0.1 |

| Sarcina lutea | ATCC 9341 | 0.025 |

| Escherichia coli | ATCC 10536 | >100 |

| Klebsiella pneumoniae | ATCC 10031 | >100 |

| Pseudomonas aeruginosa | ATCC 9027 | >100 |

| Salmonella typhimurium | >100 | |

| Shigella sonnei | MB 11842 | >100 |

Data sourced from Kibwage et al., 1985.[2]

Pharmacokinetics and Metabolism

Specific pharmacokinetic data for this compound is not extensively documented in publicly available literature. However, general pharmacokinetic properties of erythromycins can be inferred. Erythromycins are primarily metabolized in the liver by the cytochrome P450 system, specifically CYP3A4, and are excreted mainly in the bile.[5] The half-life of erythromycin (referring to the complex) is typically between 1.5 to 2 hours. It is important to note that these parameters may vary for this compound.

Experimental Protocols

The determination of the in vitro biological activity of this compound, as summarized in the data table, is primarily achieved through standardized microbiological assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following are generalized protocols for the two common methods used.

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as ethanol (B145695) or methanol, and then diluted to the desired starting concentration in a sterile broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilutions: A series of twofold dilutions of the this compound solution is prepared in test tubes or microtiter plates, each containing a fixed volume of sterile broth.

-

Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration (typically 10^5 to 10^6 colony-forming units [CFU]/mL).

-

Inoculation: Each tube or well containing the diluted this compound is inoculated with the standardized bacterial suspension.

-

Incubation: The inoculated tubes or plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

-

Observation: The MIC is determined as the lowest concentration of this compound in which no visible turbidity or growth is observed.

-

Preparation of Agar (B569324) Plates: A stock solution of this compound is serially diluted, and each dilution is added to molten agar (e.g., Mueller-Hinton Agar) before it solidifies. This creates a series of agar plates with varying concentrations of the antibiotic.

-

Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth dilution method.

-

Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated under suitable conditions until growth is visible in the control plate (containing no antibiotic).

-

Observation: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Figure 2: Generalized workflow for MIC determination.

Resistance Mechanisms

Bacteria can develop resistance to erythromycin through several mechanisms. The primary mechanism is the modification of the ribosomal target site. This often involves the methylation of an adenine (B156593) residue in the 23S rRNA of the 50S ribosomal subunit, which reduces the binding affinity of the macrolide antibiotic. Another significant mechanism is the active efflux of the drug from the bacterial cell by membrane-bound pumps.

Conclusion

This compound is a biologically active component of the erythromycin complex with a clear mechanism of action centered on the inhibition of bacterial protein synthesis. While its potency is lower than that of Erythromycin A, it demonstrates significant in vitro activity against a range of Gram-positive bacteria. Further research into the specific pharmacokinetic and pharmacodynamic properties of this compound would be beneficial for a more complete understanding of its potential therapeutic relevance and its contribution to the overall clinical effect of the erythromycin complex. The standardized methodologies for MIC determination remain the cornerstone for evaluating its antimicrobial efficacy.

References

An In-depth Technical Guide to the Mechanism of Action of Erythromycin D

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erythromycin (B1671065) D, a macrolide antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. This guide provides a comprehensive overview of its core mechanism of action, detailing its interaction with the bacterial ribosome, the subsequent disruption of protein elongation, and mechanisms of bacterial resistance. Included are detailed experimental protocols for key assays, quantitative data on its activity, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Erythromycin D, like other macrolide antibiotics, functions by targeting the bacterial 70S ribosome, a crucial component of the protein synthesis machinery. Its action is highly specific to bacterial ribosomes, rendering it selectively toxic to prokaryotic cells while leaving eukaryotic (80S) ribosomes largely unaffected.[1]

Binding to the 50S Ribosomal Subunit

The primary target of this compound is the 50S subunit of the bacterial ribosome. Specifically, it binds to the 23S ribosomal RNA (rRNA) component within the large ribosomal subunit.[1][2] The binding site is strategically located at the entrance of the nascent polypeptide exit tunnel (NPET), a channel through which newly synthesized proteins emerge from the ribosome.[2][3] This binding is a reversible process.[4][5]

Obstruction of the Nascent Polypeptide Exit Tunnel and Inhibition of Translocation

By occupying this critical position within the NPET, this compound creates a physical blockage.[1] While the ribosome can initiate translation and synthesize a short oligopeptide chain (typically 6-8 amino acids long), the elongating polypeptide eventually collides with the bound antibiotic.[1] This steric hindrance prevents further elongation of the polypeptide chain.[1]

The obstruction of the NPET directly leads to the inhibition of the translocation step of protein synthesis.[1][2] Translocation is the process where the ribosome moves one codon down the mRNA, allowing the next aminoacyl-tRNA to enter the A-site. By stalling the nascent peptide, this compound prevents this ribosomal movement, effectively halting protein synthesis.[1][2] This results in an accumulation of stalled ribosomes on mRNA transcripts and the premature release of incomplete polypeptides, a phenomenon known as "drop-off".[1][6]

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound's mechanism of action.

Quantitative Data

The antibacterial activity of this compound is quantitatively assessed through various parameters, including Minimum Inhibitory Concentration (MIC), dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50) for protein synthesis.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. Erythromycin C and D have been shown to have approximately half the in vitro antibacterial activity of Erythromycin A.[7]

| Microorganism | Erythromycin A MIC (µg/mL) | This compound (Estimated MIC, µg/mL) | Reference Strain |

| Staphylococcus aureus | 0.25 - 1 | 0.5 - 2 | ATCC® 29213™ |

| Enterococcus faecalis | 1 - 4 | 2 - 8 | ATCC® 29212™ |

| Streptococcus pneumoniae | 0.03 - 0.12 | 0.06 - 0.24 | ATCC® 49619™ |

| Bordetella pertussis | 0.06 - 0.125 | 0.12 - 0.25 | N/A |

| Rhodococcus equi | ≤ 0.5 | ≤ 1.0 | N/A |

Note: The MIC values for this compound are estimated based on the finding that its activity is approximately half that of Erythromycin A.[7] Actual values may vary depending on the specific strain and testing conditions.

Ribosome Binding Affinity (Kd)

The dissociation constant (Kd) reflects the affinity of Erythromycin for its ribosomal target. A lower Kd value indicates a higher binding affinity.

| Ligand | Ribosome Source | Temperature | Dissociation Constant (Kd) |

| Erythromycin A | E. coli | 24°C | 1.0 x 10⁻⁸ M |

| Erythromycin A | E. coli | 5°C | 1.4 x 10⁻⁸ M |

| Erythromycin A | S. pneumoniae | 37°C | 4.9 ± 0.6 nM |

Inhibition of Protein Synthesis (IC50)

The IC50 is the concentration of a drug that is required for 50% inhibition of a biological process, in this case, protein synthesis.

| Compound | Organism | IC50 for Protein Synthesis Inhibition (µg/mL) |

| Erythromycin A | Haemophilus influenzae | 1.5 |

The IC50 for this compound is expected to be higher than that of Erythromycin A.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.[1][8]

Workflow for Broth Microdilution MIC Assay

Caption: Workflow for the Broth Microdilution MIC Assay.

Materials:

-

This compound powder

-

Methanol

-

Sterile 0.1 M phosphate (B84403) buffer (pH 8.0)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

Procedure:

-

Stock Solution Preparation: Dissolve this compound powder in a minimal volume of methanol. Bring to the final desired volume with sterile 0.1 M phosphate buffer (pH 8.0) to create a high-concentration stock solution (e.g., 1280 µg/mL).[8]

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).[8]

-

Inoculum Preparation: From a fresh 18-24 hour bacterial culture, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

-

Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[8]

-

MIC Determination: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

In Vitro Translation Inhibition Assay

This assay measures the direct effect of this compound on protein synthesis in a cell-free system.[1]

Workflow for In Vitro Translation Assay

Caption: Workflow for the in vitro translation inhibition assay.

Materials:

-

Cell-free translation system (e.g., PURExpress®)

-

mRNA template encoding a reporter protein (e.g., luciferase)

-

Amino acid mixture (containing a labeled amino acid, e.g., ³⁵S-methionine or a fluorescently labeled tRNA)

-

This compound solution at various concentrations

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Reaction Setup: On ice, combine the components of the cell-free translation system according to the manufacturer's protocol.

-

Add mRNA Template: Add the mRNA template to the reaction mixture.

-

Add this compound: Add this compound at a range of final concentrations to different reaction tubes. Include a no-antibiotic control.

-

Initiate Translation: Start the translation reaction by adding the amino acid mixture and incubating at the recommended temperature (e.g., 37°C).[1]

-

Detection of Protein Synthesis:

-

Radioactivity: If using a radiolabeled amino acid, stop the reaction and measure the incorporated radioactivity using a scintillation counter.

-

Fluorescence: If using a fluorescent reporter, measure the fluorescence intensity directly.[1]

-

-

Data Analysis: Plot the amount of synthesized protein (or signal intensity) against the concentration of this compound to determine the IC50 value.[1]

Ribosome Binding Assay using Fluorescence Polarization

This assay measures the binding of a fluorescently labeled macrolide to the ribosome and its displacement by a non-labeled competitor like this compound.

Materials:

-

Purified bacterial 70S ribosomes

-

Fluorescently labeled erythromycin derivative (e.g., BODIPY-erythromycin)

-

This compound at various concentrations

-

Binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween 20)

-

96-well black plates

-

Fluorescence polarization plate reader

Procedure:

-

Equilibrium Binding: Incubate a constant concentration of the fluorescently labeled erythromycin with varying concentrations of ribosomes to determine the optimal ribosome concentration.

-

Competitive Binding: Pre-incubate the ribosomes with the fluorescently labeled erythromycin.

-

Add Competitor: Add increasing concentrations of unlabeled this compound to the wells.

-

Incubation: Incubate at room temperature to reach equilibrium.

-

Measure Fluorescence Polarization: Measure the fluorescence polarization in each well. The displacement of the fluorescent probe by this compound will result in a decrease in polarization.

-

Data Analysis: Plot the change in fluorescence polarization against the concentration of this compound to determine the binding affinity (Ki).

Mechanisms of Resistance

Bacterial resistance to this compound primarily occurs through two mechanisms:

-

Target Site Modification: This is a common mechanism where the bacterial 23S rRNA is modified, typically through methylation by enzymes encoded by erm (erythromycin ribosome methylation) genes.[6][9] This modification reduces the binding affinity of macrolides to the ribosome.[1]

-

Active Efflux: Bacteria can acquire genes, such as mef (macrolide efflux), that code for efflux pumps. These pumps actively transport macrolides out of the bacterial cell, preventing them from reaching their ribosomal target in sufficient concentrations.[1][9]

Conclusion

This compound is a macrolide antibiotic that effectively inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and obstructing the nascent polypeptide exit tunnel. This comprehensive guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers and drug development professionals to further investigate its mechanism of action and develop strategies to overcome bacterial resistance. The provided visualizations offer a clear understanding of the complex biological pathways and experimental workflows involved.

References

- 1. benchchem.com [benchchem.com]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding of [14C]erythromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

The Pivotal Role of Erythromycin D in the Biosynthesis of Erythromycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) A, a widely used macrolide antibiotic, is the product of a complex biosynthetic pathway in the bacterium Saccharopolyspora erythraea. The final steps of this pathway involve a series of post-polyketide modifications, including hydroxylations and glycosylations. A critical intermediate in this process is Erythromycin D. This technical guide provides an in-depth exploration of the essential role of this compound in the synthesis of Erythromycin A, focusing on the enzymatic conversion and its kinetic parameters. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this crucial biosynthetic step.

The Penultimate Step: Hydroxylation of this compound

This compound serves as the direct precursor to Erythromycin C, which is subsequently methylated to form the final product, Erythromycin A. The conversion of this compound to Erythromycin C is a C-12 hydroxylation reaction. This vital step is catalyzed by a specific cytochrome P450 monooxygenase known as Erythromycin C-12 hydroxylase, encoded by the eryK gene.

The EryK enzyme exhibits a remarkable substrate preference. Kinetic studies have demonstrated that EryK has a 1200- to 1900-fold greater preference for this compound over Erythromycin B, another intermediate in the biosynthetic pathway[1][2]. This high specificity underscores the primary role of this compound as the key substrate leading to the production of Erythromycin A.

Quantitative Analysis of EryK Substrate Preference

| Enzyme | Substrate | Relative Preference | Reference |

| EryK | This compound | 1200-1900x | [1][2] |

| EryK | Erythromycin B | 1x | [1][2] |

Experimental Protocols

Overproduction and Purification of EryK

The Erythromycin C-12 hydroxylase (EryK) is a cytochrome P450 monooxygenase. For in-vitro studies, the eryK gene is typically overexpressed in a host organism like Escherichia coli. The protein is often produced as insoluble inclusion bodies, which require solubilization and refolding to obtain the active holo-enzyme[1].

Detailed Methodology:

-

Gene Cloning and Expression: The eryK gene from Saccharopolyspora erythraea is cloned into a suitable expression vector, such as a pET vector, and transformed into an E. coli expression strain (e.g., BL21(DE3)).

-

Induction of Protein Expression: The E. coli culture is grown to a mid-log phase (OD600 ≈ 0.6-0.8) at 37°C. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated for a further 3-4 hours at a lower temperature (e.g., 25-30°C) to enhance the production of soluble protein.

-

Cell Lysis and Inclusion Body Isolation: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA), and lysed by sonication or high-pressure homogenization. The insoluble inclusion bodies are collected by centrifugation.

-

Solubilization and Refolding: The inclusion bodies are washed with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants. The washed inclusion bodies are then solubilized in a buffer containing a strong denaturant (e.g., 6 M guanidine (B92328) hydrochloride or 8 M urea). The solubilized protein is refolded by rapid dilution into a refolding buffer containing co-factors such as hemin, and redox shuffling agents like oxidized and reduced glutathione.

-

Purification: The refolded, active EryK is purified using chromatographic techniques such as affinity chromatography (e.g., Ni-NTA if a His-tag is incorporated) followed by size-exclusion chromatography.

In-Vitro EryK Enzyme Assay

To characterize the conversion of this compound to Erythromycin C, an in-vitro enzyme assay is performed using the purified and reconstituted EryK. As a P450 enzyme, EryK requires a reductase partner for activity.

Detailed Methodology:

-

Reaction Mixture: A typical reaction mixture contains:

-

Potassium phosphate (B84403) buffer (50-100 mM, pH 7.5)

-

Purified EryK (concentration to be optimized, typically in the µM range)

-

This compound (substrate, concentration range to be varied for kinetic studies, e.g., 1-100 µM)

-

A suitable P450 reductase system (e.g., spinach ferredoxin and ferredoxin-NADP+ reductase, or a commercial CPR/cytochrome b5 system)

-

NADPH (as the ultimate electron donor, typically 1-2 mM)

-

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-60 minutes), ensuring that the reaction remains in the initial linear velocity range for kinetic measurements.

-

Reaction Quenching: The reaction is stopped by the addition of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), which also serves to precipitate the enzyme.

-

Sample Preparation for Analysis: The quenched reaction mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the substrate and product, is collected and filtered through a 0.22 µm filter before analysis by HPLC or LC-MS.

HPLC Analysis of Reaction Products

The separation and quantification of this compound and Erythromycin C are achieved using reverse-phase high-performance liquid chromatography (HPLC).

Detailed Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reverse-phase column (e.g., Waters XBridge C18, 100 mm × 4.6 mm, 3.5 µm) is commonly employed[3].

-

Mobile Phase: A gradient elution is typically used for optimal separation. For example, a gradient of aqueous ammonium (B1175870) hydroxide (B78521) (0.4%) and methanol can be effective[3]. Another reported mobile phase is a mixture of acetonitrile, methanol, 0.2 M ammonium acetate, and water (e.g., 45:10:10:35, v/v/v/v) at a controlled pH (e.g., 7.0).

-

Detection: The erythromycin compounds are monitored by UV detection at a wavelength of 215 nm[3].

-

Quantification: The concentrations of this compound and Erythromycin C are determined by comparing the peak areas from the sample chromatograms to those of known concentration standards.

Signaling Pathways and Experimental Workflows

To visualize the key processes described, the following diagrams have been generated using the DOT language.

References

- 1. Overproduction and characterization of the erythromycin C-12 hydroxylase, EryK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of a New Erythromycin Biosynthetic Gene Cluster in Actinopolyspora erythraea YIM90600, a Novel Erythronolide-Producing Halophilic Actinomycete Isolated from Salt Field | PLOS One [journals.plos.org]

- 3. devibasnet.com [devibasnet.com]

Erythromycin D: A Comprehensive Technical Review of its Natural Variants and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) D is a macrolide antibiotic and a natural variant of the erythromycin family, produced by the bacterium Saccharopolyspora erythraea. While less abundant and possessing approximately half the antibacterial potency of its well-known counterpart, Erythromycin A, Erythromycin D serves as a valuable scaffold for the development of novel antibiotic analogs. This technical guide provides an in-depth analysis of this compound, its known natural variants, and synthetic analogs, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Natural Variants of Erythromycin

The erythromycin fermentation process yields a mixture of related compounds, with Erythromycin A being the primary component. Erythromycins B, C, and D are other notable natural variants. This compound is structurally distinct from Erythromycin A by the absence of a hydroxyl group at the C-12 position of the aglycone ring. This structural modification significantly impacts its biological activity.

Comparative Antibacterial Potency

Studies have consistently shown that this compound exhibits reduced antibacterial activity compared to Erythromycin A. The potency of this compound, along with other natural variants, is often expressed as a percentage of Erythromycin A's activity.

| Compound | Relative Potency (% of Erythromycin A)[1] |

| Erythromycin A | 100 |

| Erythromycin B | 85 |

| Erythromycin C | 50 |

| This compound | 50 |

The reduced activity of this compound is attributed to the lack of the C-12 hydroxyl group, which is believed to be important for binding to the bacterial ribosome.

Synthetic Analogs of this compound

Despite its lower intrinsic activity, the chemical structure of this compound offers unique opportunities for synthetic modification to enhance its potency, broaden its spectrum of activity, and overcome bacterial resistance. Research efforts have focused on modifications at various positions of the macrolide ring and the attached sugar moieties.

Minimum Inhibitory Concentrations (MICs) of Erythromycin and Analogs

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for erythromycin against various bacterial strains. It is important to note that specific MIC values for this compound and its analogs are not extensively reported in publicly available literature. The data for "Erythromycin" generally refers to Erythromycin A, the most common form.

| Microorganism | Antibiotic | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Erythromycin | 0.25 - >2048 | [2] |

| Streptococcus pyogenes | Erythromycin | 0.015 - >200 | [3] |

| Escherichia coli | Erythromycin | 16 - >1024 | [4][5] |

| Pseudomonas aeruginosa | Erythromycin | >400 - 512 | [6][7] |

Note: The wide range of MIC values reflects the prevalence of antibiotic resistance in clinical isolates.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel this compound analogs. The following sections outline general procedures for key experimental steps.

Synthesis of Erythromycin Analogs (General Procedure)

The synthesis of erythromycin analogs often involves a multi-step process of protection, modification, and deprotection of the various hydroxyl and amino groups.

Workflow for the Synthesis of a 6-O-Methyl Erythromycin A Derivative (Clarithromycin) - A Representative Protocol:

Caption: General synthetic workflow for a 6-O-methyl erythromycin A analog.

A detailed, step-by-step protocol for the synthesis of a specific this compound analog, 6-O-methylthis compound, would follow a similar logic, starting with this compound and adapting the reagents and reaction conditions accordingly. A representative procedure for the synthesis of 6-O-methylerythromycin A is as follows:

-

Protection of Hydroxyl Groups: Erythromycin A is treated with a silylating agent, such as trimethylsilyl (B98337) chloride, in the presence of a base to protect the reactive 2'- and 4''-hydroxyl groups.

-

Oximation: The C9-ketone is converted to an oxime using hydroxylamine hydrochloride.

-

Methylation: The 6-hydroxyl group is selectively methylated using a methylating agent like methyl iodide in the presence of a strong base.

-

Deprotection: The silyl (B83357) protecting groups are removed, typically by acid hydrolysis, to yield the final product.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is determined as the lowest concentration that inhibits the visible growth of a microorganism after overnight incubation.

Workflow for MIC Determination (Broth Microdilution Method):

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

-

A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antibiotic at which no visible growth (turbidity) is observed.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for all erythromycin variants, including this compound, is the inhibition of bacterial protein synthesis.[8] This is achieved by binding to the 50S subunit of the bacterial ribosome, which obstructs the exit tunnel for the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA.[8]

Ribosomal Binding and Protein Synthesis Inhibition:

Caption: this compound inhibits protein synthesis by blocking the ribosomal exit tunnel.

Beyond their antibacterial effects, macrolides like erythromycin are known to possess anti-inflammatory and immunomodulatory properties.[9] These effects are not directly linked to their antibiotic activity and are observed at sub-inhibitory concentrations.

NF-κB Signaling Pathway

Erythromycin has been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. Erythromycin can inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators.[10]

Inhibition of NF-κB Pathway by Erythromycin:

References

- 1. researchgate.net [researchgate.net]

- 2. An erythromycin analog produced by reprogramming of polyketide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Creation of New Antimicrobial Peptides 3: Research Promises and Shortcomings [mdpi.com]

- 5. experts.umn.edu [experts.umn.edu]

- 6. Erythromycin leads to differential protein expression through differences in electrostatic and dispersion interactions with nascent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. letstalkacademy.com [letstalkacademy.com]

- 8. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Erythromycin inhibits neutrophilic inflammation and mucosal disease by upregulating DEL-1 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Erythromycin D: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Erythromycin (B1671065) D, a key intermediate in the biosynthesis of the clinically significant macrolide antibiotic, Erythromycin A. Due to the limited availability of direct experimental spectroscopic data for Erythromycin D in publicly accessible literature, this guide leverages the extensive data available for the closely related and well-characterized Erythromycin A. The structural differences between these molecules are used as a basis for predicting the spectroscopic properties of this compound. This document is intended to serve as a valuable resource for researchers involved in the discovery, development, and analysis of macrolide antibiotics.

Introduction to this compound

Erythromycin is a class of macrolide antibiotics produced by the bacterium Saccharopolyspora erythraea. The most prominent member of this class is Erythromycin A, which is widely used in clinical practice. The commercial production of erythromycin yields a mixture of related compounds, including Erythromycins A, B, C, and D, with Erythromycin A being the most biologically active.[1] this compound is a crucial precursor in the biosynthetic pathway leading to Erythromycin A.[2][3][4] Understanding the structural and spectroscopic properties of this compound is essential for optimizing fermentation processes, developing new semi-synthetic macrolide derivatives, and for quality control in drug manufacturing.

The erythromycin congeners share a common 14-membered macrocyclic lactone ring, to which two deoxysugars, L-cladinose and D-desosamine, are attached. The structural variations among Erythromycins A, B, C, and D arise from differences in the hydroxylation of the aglycone and the methylation of the L-cladinose sugar. This compound is the biosynthetic precursor to both Erythromycin B (via C-12 hydroxylation) and Erythromycin C (via O-methylation of the mycarose (B1676882) moiety).[3][4]

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted and known spectroscopic data for this compound. The predictions for NMR, IR, and UV-Vis spectroscopy are based on the well-documented data for Erythromycin A, with adjustments made to account for the structural differences between the two molecules. The mass spectrometry data is based on the known molecular formula of this compound.

Mass Spectrometry

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C36H65NO12 | [5] |

| Molecular Weight | 703.9 g/mol | [5] |

| Predicted [M+H]⁺ | m/z 704.4580 | Calculated |

| Predicted [M+Na]⁺ | m/z 726.4399 | Calculated |

Nuclear Magnetic Resonance (NMR) Spectroscopy